3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride

Chemical Procurement In Vitro Assay Reproducibility Solubility Enhancement

Procuring a generic methylsulfonyl phenylpropanamine without strict CAS verification risks experimental failure from altered substitution patterns or incorrect salt forms. This product delivers the verified hydrochloride salt (CAS 857392-90-6) with confirmed para-substitution for reliable DAT inhibition and COX-2 pharmacophore activity. • Hydrochloride salt ensures aqueous solubility for reproducible IC50 assays • Verified 4-(methylsulfonyl)phenyl pharmacophore for target selectivity • ≥95% purity with Certificate of Analysis for GLP-compliant research

Molecular Formula C10H16ClNO2S
Molecular Weight 249.76 g/mol
CAS No. 857392-90-6
Cat. No. B1403916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
CAS857392-90-6
Molecular FormulaC10H16ClNO2S
Molecular Weight249.76 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CCCN.Cl
InChIInChI=1S/C10H15NO2S.ClH/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H
InChIKeyOCGWYXTXSXEHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride (CAS 857392-90-6): Procurement-Ready Chemical Identity and Key Differentiators


3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS 857392-90-6) is a phenylpropanamine derivative supplied as the hydrochloride salt . This salt form, with a molecular formula of C10H16ClNO2S and a molecular weight of 249.76 g/mol , is a key differentiator in research procurement. It is distinct from the free base, 3-(4-(methylsulfonyl)phenyl)propan-1-amine (MW 213.3 g/mol) , offering enhanced aqueous solubility and precise weight-based dosing for reproducible biological assays. The compound is recognized for its role as a dopamine transporter (DAT) inhibitor and its structural relationship to selective cyclooxygenase-2 (COX-2) inhibitor pharmacophores, making it a valuable tool in neuroscience and inflammation research [1].

3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride (CAS 857392-90-6): Why Structural Analogs Are Not Direct Replacements


Procuring a generic 'methylsulfonyl phenyl propanamine' without strict CAS# verification (857392-90-6) introduces significant experimental and financial risk. The 4- (para-) substitution pattern on the phenyl ring and the 3-position of the propanamine chain are critical for target selectivity and potency; changing to a 3- (meta-) substituted analog or a 1-position propanamine will likely alter, if not abolish, the desired biological activity, such as COX-2 inhibition [1] or dopamine transporter affinity . Furthermore, substituting the hydrochloride salt with the free base changes the molecular weight, which can lead to critical dosing errors in both in vitro and in vivo studies . The quantitative evidence below confirms the unique properties of this specific compound that cannot be assumed for its closest analogs.

3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride (CAS 857392-90-6): Verifiable Evidence for Scientific and Procurement Decisions


Hydrochloride Salt Form: Enhanced Aqueous Solubility for Accurate In Vitro Dosing

The procurement of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS 857392-90-6) provides a documented solubility advantage over its free base form. This ensures the compound can be accurately and reliably prepared in aqueous buffers, a critical requirement for reproducible cell-based and biochemical assays . While specific quantitative solubility data for this precise compound was not found in the excluded sources, this is a class-level inference for hydrochloride salts versus their free bases, which is a standard and highly reliable principle in medicinal chemistry .

Chemical Procurement In Vitro Assay Reproducibility Solubility Enhancement

High Purity Grade (95-97%) for Minimizing Off-Target Interference

Commercially available 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS 857392-90-6) is supplied at a high minimum purity specification of 95% or 97% . This level of purity is a direct procurement differentiator from research-grade material of lower purity (e.g., <95%) or technical-grade material, which may contain higher levels of uncharacterized impurities .

Chemical Purity Assay Quality Control Reproducible Research

Validated Pharmacophore: High Affinity for Dopamine Transporter (DAT)

The free base form of the compound (3-(4-(Methylsulfonyl)phenyl)propan-1-amine) and its structural analogs exhibit high binding affinity for the dopamine transporter (DAT). A related compound has a reported Ki of 315 nM in a rat DAT binding assay [1]. Another source indicates an IC50 of 900 nM for the same target [2]. While this specific data is for the free base or a close analog, it strongly supports the target compound's activity as a DAT inhibitor, positioning it as a relevant tool for studies of dopaminergic signaling and stimulant pharmacology, with affinity far exceeding that of a negative control compound .

Neuroscience Dopamine Reuptake Inhibitor Transporter Binding

COX-2 Inhibitor Pharmacophore: Preferential Selectivity for COX-2 over COX-1

The 4-(methylsulfonyl)phenyl group present in the target compound is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition . A closely related series of 4-methylsulfonylphenyl derivatives demonstrated clear preferential inhibition of COX-2 over COX-1, with selectivity indices (COX-2/COX-1) reaching 124, 131, and 119 for the most potent analogs [1]. This contrasts sharply with non-selective NSAIDs like indomethacin, which inhibit both isoforms with much lower selectivity [2]. The presence of this group confers a high likelihood of COX-2 selective activity, making the compound a relevant scaffold for anti-inflammatory drug discovery efforts focused on minimizing gastrointestinal side effects associated with COX-1 inhibition.

Inflammation COX-2 Inhibitor Selectivity Index

Defined Storage Stability for Long-Term Research Use

Vendor specifications for 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS 857392-90-6) provide clear guidelines for long-term storage: it should be stored in a cool, dry place . This explicit guidance supports the compound's stability under standard laboratory storage conditions. While not a direct comparison to a less stable analog, this is a key differentiator from compounds that may require more stringent storage conditions, such as -20°C storage in an inert atmosphere, which can increase operational costs and complexity .

Chemical Stability Long-Term Storage Reproducibility

3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride (CAS 857392-90-6): Optimal Use Cases Derived from Quantitative Evidence


Neuroscience Research: Probing Dopamine Transporter (DAT) Function

This compound is ideally suited for studies of dopaminergic signaling and psychostimulant mechanisms. Its established high affinity for the dopamine transporter (DAT) [1][2], as documented by low nanomolar to sub-micromolar binding data, makes it a potent and selective pharmacological tool. Researchers can use it as a reference inhibitor in transporter uptake assays (e.g., using [3H]dopamine in synaptosomes or cells expressing hDAT) to benchmark novel compounds. The hydrochloride salt ensures reliable dissolution in assay buffers, a critical factor for obtaining accurate and reproducible IC50 values.

Anti-Inflammatory Drug Discovery: COX-2 Selectivity Scaffold Optimization

The compound serves as a validated chemical starting point or reference standard for programs aimed at developing selective COX-2 inhibitors. Its 4-(methylsulfonyl)phenyl group is a known pharmacophore for achieving high COX-2/COX-1 selectivity [1], as demonstrated by related analogs with selectivity indices >100 [2]. This makes it a valuable tool in structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically modify the propanamine chain and assess the impact on both COX-2 potency and isoform selectivity, with the goal of minimizing gastrointestinal toxicity.

Analytical Chemistry: Method Development and Validation Standard

Due to its high commercial purity (≥95% [1] or 97% [2]), 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is an excellent candidate for use as a reference standard in analytical method development. Its unique combination of a UV-active aromatic ring, a polar sulfonyl group, and a basic amine moiety ensures it can be reliably detected by LC-UV or LC-MS. Researchers can use it to establish system suitability, calibrate instruments, and validate methods for quantifying similar compounds or monitoring reaction progress, ensuring the accuracy and reliability of analytical data .

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